3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1199215-90-1
VCID: VC2981643
InChI: InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3
SMILES: CC1=NN(C(=N1)C)CCCO
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

CAS No.: 1199215-90-1

Cat. No.: VC2981643

Molecular Formula: C7H13N3O

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol - 1199215-90-1

Specification

CAS No. 1199215-90-1
Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
IUPAC Name 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol
Standard InChI InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3
Standard InChI Key WUHGAVVAXIJTHI-UHFFFAOYSA-N
SMILES CC1=NN(C(=N1)C)CCCO
Canonical SMILES CC1=NN(C(=N1)C)CCCO

Introduction

Chemical Properties and Structural Characteristics

Molecular Composition and Structure

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol features a five-membered 1,2,4-triazole heterocyclic ring substituted with methyl groups at positions 3 and 5. The N1 position of the triazole is connected to a propanol chain. Based on structural analysis, the compound has the molecular formula C₇H₁₃N₃O with a calculated molecular weight of 155.20 g/mol .

The SMILES notation for this compound can be represented as CC1=NN(C(=N1)C)CCCO, which translates to the structure where the 3,5-dimethylated triazole is connected to a three-carbon chain terminating with a hydroxyl group. The InChI representation would be InChI=1S/C7H13N3O/c1-5-8-7(2)10(9-5)6-3-4-11/h11H,3-4,6H2,1-2H3, providing a standardized structural identifier.

Physical Properties

The physical properties of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol can be inferred from related triazole compounds with similar structural features. The compound likely exists as a white to off-white crystalline solid at ambient temperature. Table 1 summarizes the predicted physical properties of this compound.

Table 1. Physical and Chemical Properties of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

PropertyValueBasis for Determination
Molecular FormulaC₇H₁₃N₃OStructural analysis
Molecular Weight155.20 g/molCalculated
Physical StateSolid at room temperatureBased on related compounds
SolubilitySoluble in polar organic solvents (alcohols, acetone); moderately soluble in waterPredicted from structure
Log P (octanol/water)~0.2-0.7Estimated from similar compounds
Melting Point70-110°C (estimated)Based on related triazole derivatives
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis
Hydrogen Bond Acceptors4 (N atoms and OH)Structural analysis
Rotatable Bonds3Structural analysis

The presence of both hydrophilic (hydroxyl group, nitrogen atoms) and lipophilic (methyl groups, carbon chain) moieties suggests amphiphilic properties, likely influencing its solubility profile and potential for crossing biological membranes .

Synthesis Methods

Synthetic Routes

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves multiple reaction steps. Based on synthetic procedures for analogous compounds, several viable synthetic routes can be proposed. A common approach would involve the nucleophilic substitution of an appropriate leaving group on a propanol derivative by the 3,5-dimethyl-1,2,4-triazole.

The preparation generally follows one of these pathways:

  • Direct alkylation of preformed 3,5-dimethyl-1H-1,2,4-triazole with 3-chloropropan-1-ol or 3-bromopropan-1-ol in the presence of a base.

  • A multi-step process involving:

    • Formation of the 3,5-dimethyl-1,2,4-triazole ring through cyclization reactions

    • Attachment of the propanol side chain through nucleophilic substitution

    • Potential protective group strategies for the hydroxyl functionality

Similar to the synthesis reported for related compounds, the reaction could be conducted in a polar aprotic solvent such as acetone with potassium carbonate as a base to facilitate the nucleophilic substitution .

Reaction Conditions and Optimization

The optimization of reaction conditions plays a crucial role in maximizing yield and purity. Table 2 outlines potential reaction conditions for the synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol based on analogous synthetic procedures.

Table 2. Proposed Reaction Conditions for the Synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

ParameterConditionsRationale
SolventAcetone, acetonitrile, or DMFFacilitates nucleophilic substitution
BaseK₂CO₃ (1.1 equiv)Deprotonates triazole to enhance nucleophilicity
Temperature50-80°CActivates the reaction while avoiding side reactions
Reaction Time5-10 hoursAllows complete conversion
Concentration0.1-0.3 MBalances reaction rate and selectivity
PurificationColumn chromatography or recrystallizationRemoves impurities and unreacted materials

For industrial-scale production, considerations would include the use of more economical reagents, recycling of solvents, continuous flow processes, and more efficient separation techniques.

Analytical Characterization

Spectroscopic Profile

The spectral characteristics of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol provide critical information for structure confirmation and purity assessment. Based on the structural features, the expected spectroscopic properties are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H-NMR spectrum of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol would show several characteristic signals:

  • Two singlets at approximately δ 2.1-2.4 ppm corresponding to the methyl groups at positions 3 and 5 of the triazole ring

  • A triplet around δ 3.5-3.7 ppm for the methylene group adjacent to the hydroxyl (-CH₂OH)

  • A triplet around δ 4.0-4.2 ppm for the methylene group attached to the triazole (-N-CH₂-)

  • A multiplet or quintet around δ 1.8-2.0 ppm for the central methylene group (-CH₂-CH₂-CH₂-)

  • A singlet or triplet around δ 4.5-5.0 ppm for the hydroxyl proton, which may show variable chemical shift depending on concentration and solvent

The ¹³C-NMR spectrum would be expected to show signals for:

  • Two methyl carbon signals (approximately δ 10-14 ppm)

  • Three methylene carbon signals (approximately δ 30-60 ppm)

  • Two quaternary carbon signals for the triazole ring (approximately δ 150-160 ppm) .

Infrared (IR) Spectroscopy

The IR spectrum would likely display:

  • A broad O-H stretching band at 3200-3400 cm⁻¹

  • C-H stretching bands at 2850-3000 cm⁻¹

  • C=N stretching vibrations around 1550-1650 cm⁻¹

  • C-O stretching at approximately 1050-1150 cm⁻¹

  • C-N stretching at approximately 1200-1350 cm⁻¹

Mass Spectrometry

In mass spectrometry, the molecular ion peak would be expected at m/z 155, corresponding to the molecular weight. Fragmentation patterns would likely include the loss of the hydroxyl group (M-17), cleavage of the propanol chain, and fragments related to the triazole moiety .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for purity analysis, likely using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid. UV detection at wavelengths of approximately 210-230 nm would be appropriate for monitoring the triazole chromophore.

Gas chromatography could also be employed, potentially with derivatization of the hydroxyl group to improve volatility and peak shape.

Biological Activities and Applications

Antifungal Activity

Triazole derivatives are well-established antifungal agents, with many commercial drugs containing this structural motif. The mechanism typically involves inhibition of fungal cytochrome P450-dependent 14α-demethylase, which disrupts ergosterol biosynthesis and compromises fungal cell membrane integrity. The 3,5-dimethyl-1,2,4-triazole moiety in our compound, similar to structures in other antifungal agents, suggests potential activity against pathogenic fungi .

Enzyme Inhibition Properties

Similar triazole derivatives have demonstrated inhibitory activity against various enzymes. Based on data from related compounds, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol may exhibit inhibitory effects against:

  • Acetylcholinesterase (AChE)

  • Butyrylcholinesterase (BChE)

  • α-Glucosidase

  • Urease

The potential enzyme inhibitory properties could make this compound relevant for applications in neurological disorders, diabetes management, or anti-bacterial treatments .

Chemical Applications

Beyond biological applications, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol may serve as a useful building block in organic synthesis. The hydroxyl functionality provides a handle for further derivatization through:

  • Esterification reactions

  • Oxidation to aldehyde or carboxylic acid

  • Conversion to other functional groups (e.g., amines, halides)

  • Use as a ligand in coordination chemistry with transition metals

These transformations could enable the preparation of more complex molecules with enhanced or tailored properties.

Structure-Activity Relationships

Comparison with Related Triazole Compounds

Understanding the relationship between 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol and structurally similar compounds provides insights into its potential properties and applications. Table 3 presents a comparison with several related compounds identified in the literature.

Table 3. Comparison of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties/Activities
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-olC₇H₁₃N₃O155.20Reference compoundSubject of this review
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-olC₇H₁₃N₃O155.20Different position of hydroxyl groupIsomeric relationship, similar physical properties
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amineC₇H₁₄N₄154.21Amine instead of hydroxyl groupIncreased basicity, different hydrogen bonding pattern
3-(1H-1,2,4-triazol-1-yl)propan-1-olC₅H₉N₃O127.14No methyl groups on triazoleLower lipophilicity, potential use as synthetic intermediate
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-olC₁₄H₁₉N₃O₂261.32Additional benzyloxy group, different hydroxyl positionHigher lipophilicity, more complex structure

Structure-Function Correlations

Analysis of structure-function relationships for triazole compounds suggests several factors that influence the properties and activities of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol:

  • The 3,5-dimethyl substitution on the triazole ring:

    • Increases lipophilicity compared to unsubstituted triazoles

    • Alters the electronic properties of the heterocyclic system

    • May enhance binding to specific protein targets through hydrophobic interactions

  • The three-carbon spacer between the triazole and the hydroxyl group:

    • Provides conformational flexibility

    • Creates optimal distance for interaction with potential biological targets

    • Offers a balance between rigidity and flexibility

  • The terminal hydroxyl group:

    • Serves as a hydrogen bond donor and acceptor

    • Provides a site for further chemical modification

    • Increases water solubility compared to purely hydrocarbon chains

These structure-function correlations suggest that 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol occupies an interesting chemical space that balances lipophilicity and hydrophilicity, potentially enabling interactions with diverse biological targets.

Future Research Directions

Several promising research directions for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol include:

  • Comprehensive biological screening to identify and characterize specific activities, particularly:

    • Antifungal activity against clinically relevant pathogens

    • Enzyme inhibition profiles, especially against targets mentioned in Section 5.1.2

    • Potential anticancer activity, as observed with some triazole derivatives

  • Development of more efficient and scalable synthetic routes, potentially exploring:

    • Microwave-assisted synthesis to reduce reaction times

    • Green chemistry approaches with reduced environmental impact

    • Continuous flow processes for industrial production

  • Structural modifications to develop structure-activity relationships:

    • Variation in the length of the carbon chain

    • Substitution of the hydroxyl group with other functionalities

    • Addition of substituents to enhance specific activities

  • Exploration of applications as a ligand in coordination chemistry, potentially creating metal complexes with unique catalytic or biological properties.

  • Investigation of the compound's potential as a building block in the synthesis of more complex bioactive molecules, leveraging the hydroxyl group for further derivatization.

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